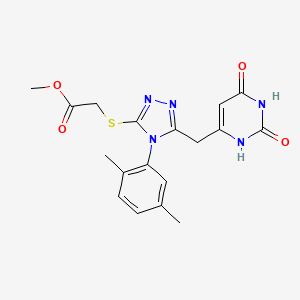![molecular formula C14H15FN6 B2878405 N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide CAS No. 1106699-25-5](/img/structure/B2878405.png)
N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide is a useful research compound. Its molecular formula is C14H15FN6 and its molecular weight is 286.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Characterization
N-Methylpyrrole (Py)-N-methylimidazole (Im) polyamides are small molecules known for recognizing specific DNA sequences within the minor groove of B-form DNA, following established DNA recognition rules. A study highlighted the construction and characterization of Cy3- or Cy5-conjugated hairpin Py/Im polyamides that interact with DNA, particularly within nucleosomes. The introduction of cyanine dyes to Py-Im polyamides led to fluorescent conjugates that could significantly enhance the understanding of dynamic interactions within protein-DNA complexes. This approach opens up possibilities for using fluorescently conjugated Py-Im polyamides in characterizing complex protein-DNA formations and could be relevant to understanding the mechanisms of gene regulation and the role of epigenetics in various biological processes (Han et al., 2014).
Synthetic Chemistry and Derivative Development
In synthetic chemistry, the manipulation of complex molecules to derive new compounds with potential biological activity is a common practice. For instance, the synthesis of 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate ester derivatives showcases the chemical versatility and reactivity of pyrazole compounds. These derivatives could serve as precursors or intermediates for further chemical transformations, leading to the development of new molecules with varied biological or physicochemical properties (Beck & Lynch, 1987).
Molecular Docking and Antitumor Activity
Molecular docking studies play a crucial role in drug design by predicting the interaction between molecules and potential targets. The synthesis and subsequent in vitro evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which resulted from the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines, demonstrated significant cytotoxic activities against various cancer cell lines. This research highlights the potential of such derivatives in developing new anticancer agents through structure-activity relationship studies and molecular docking techniques (Deady et al., 2003).
Antipsychotic Potential of Pyrazol Compounds
Research into novel antipsychotic agents has led to the exploration of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common mechanism in clinically available antipsychotic agents. This unique mechanism of action suggests potential new pathways for treating psychiatric disorders, highlighting the importance of continued research into the structure-activity relationships of such compounds (Wise et al., 1987).
Eigenschaften
IUPAC Name |
N'-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6/c1-9-6-10(4-5-12(9)15)18-14-11(7-16)13(19-20-14)17-8-21(2)3/h4-6,8H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBUBPHTQXHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C(=NN2)N=CN(C)C)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

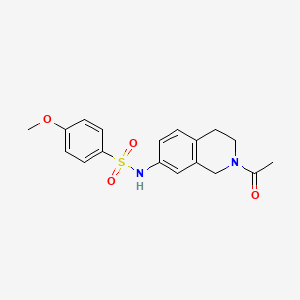
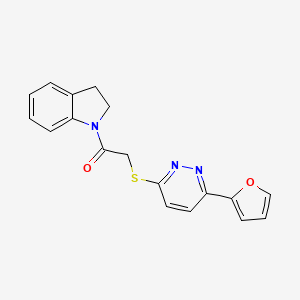
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)
methanone](/img/structure/B2878327.png)
![ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate](/img/structure/B2878328.png)
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2878332.png)
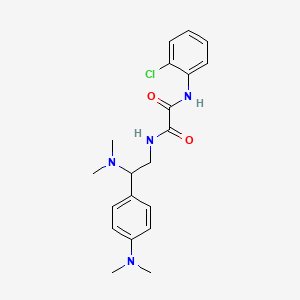
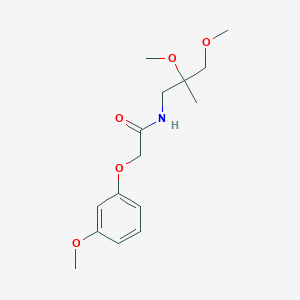
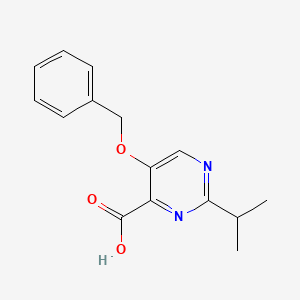
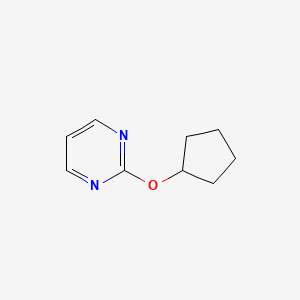
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2878342.png)
